BenchChemオンラインストアへようこそ!

5-(Chloromethyl)-3-(difluoromethyl)-1,2,4-oxadiazole

Medicinal Chemistry Lipophilic Ligand Efficiency Drug Design

5-(Chloromethyl)-3-(difluoromethyl)-1,2,4-oxadiazole (CAS 1909305-15-2) is a disubstituted 1,2,4-oxadiazole heterocycle with a molecular formula of C4H3ClF2N2O and a molecular weight of 168.53 g/mol. It serves as a versatile small-molecule scaffold in medicinal chemistry, where the 1,2,4-oxadiazole ring is frequently employed as a bioisosteric replacement for ester and amide functionalities.

Molecular Formula C4H3ClF2N2O
Molecular Weight 168.53
CAS No. 1909305-15-2
Cat. No. B2821224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-3-(difluoromethyl)-1,2,4-oxadiazole
CAS1909305-15-2
Molecular FormulaC4H3ClF2N2O
Molecular Weight168.53
Structural Identifiers
SMILESC(C1=NC(=NO1)C(F)F)Cl
InChIInChI=1S/C4H3ClF2N2O/c5-1-2-8-4(3(6)7)9-10-2/h3H,1H2
InChIKeyCUFXWKSXCVKOJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Chloromethyl)-3-(difluoromethyl)-1,2,4-oxadiazole (CAS 1909305-15-2): A Strategic Fluorinated Building Block for Medicinal Chemistry and Agrochemical Discovery


5-(Chloromethyl)-3-(difluoromethyl)-1,2,4-oxadiazole (CAS 1909305-15-2) is a disubstituted 1,2,4-oxadiazole heterocycle with a molecular formula of C4H3ClF2N2O and a molecular weight of 168.53 g/mol . It serves as a versatile small-molecule scaffold in medicinal chemistry, where the 1,2,4-oxadiazole ring is frequently employed as a bioisosteric replacement for ester and amide functionalities [1]. The compound's utility is defined by the orthogonal reactivity of its chloromethyl handle for nucleophilic displacement and the unique electronic and lipophilic profile conferred by the difluoromethyl group, distinguishing it chemically from non-fluorinated, trifluoromethylated, or regioisomeric analogs.

Why 5-(Chloromethyl)-3-(difluoromethyl)-1,2,4-oxadiazole Cannot Be Interchanged with Its 1,3,4-Oxadiazole Isomer or Trifluoromethyl Analog


The physicochemical and pharmacokinetic properties of oxadiazole-based building blocks are profoundly sensitive to both the regioisomeric form of the ring and the nature of the fluoroalkyl substituent. A systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched molecular pairs from the AstraZeneca compound collection demonstrated that the 1,3,4-oxadiazole regioisomer consistently exhibits an order of magnitude lower lipophilicity (median ΔlogD of –1.2 units) and significant differences in metabolic stability, hERG inhibition, and aqueous solubility compared to its 1,2,4-oxadiazole partner [1]. Consequently, swapping the target 1,2,4-oxadiazole for a 1,3,4-oxadiazole isomer introduces a major, non-linear shift in logD that will derail lipophilic ligand efficiency (LLE) optimization and alter ADME profiles. Similarly, replacing the –CF2H group with a –CF3 group (CAS 100442-49-7) eliminates the compound's hydrogen-bond donor capacity entirely, a functional change that fundamentally alters target binding and molecular recognition, as the difluoromethyl group serves as a lipophilic hydrogen bond donor bioisostere for hydroxyl, thiol, or amine groups [2].

Quantitative Differentiation Evidence for 5-(Chloromethyl)-3-(difluoromethyl)-1,2,4-oxadiazole Versus Closest Analogs


Regioisomeric Lipophilicity: 1,2,4-Oxadiazole Core Delivers a Median logD 1.2 Units Higher Than 1,3,4-Oxadiazole Isomers

In a landmark matched molecular pair analysis of 148 oxadiazole-containing compounds from the AstraZeneca collection, the median experimentally determined logD value for 1,2,4-oxadiazole regioisomers was 4.4, whereas the median for the corresponding 1,3,4-oxadiazole regioisomers was 3.2 [1]. This represents a median ΔlogD of –1.2 units when moving from a 1,2,4- to a 1,3,4-oxadiazole scaffold. As a 1,2,4-oxadiazole, the target compound 5-(Chloromethyl)-3-(difluoromethyl)-1,2,4-oxadiazole (CAS 1909305-15-2) is predicted to occupy the higher lipophilicity range characteristic of this regioisomeric class, providing a measurably different logD anchor point than its 1,3,4-oxadiazole isomer 2-(Chloromethyl)-5-(difluoromethyl)-1,3,4-oxadiazole (CAS 1094709-35-9), which has a computed XLogP3 of 0.8 .

Medicinal Chemistry Lipophilic Ligand Efficiency Drug Design

Metabolic Stability and hERG Liability: Regioisomeric Identity Dictates ADME-Tox Risk Profile

The same systematic matched-pair study reported that beyond lipophilicity, significant differences are observed between 1,2,4- and 1,3,4-oxadiazole isomers with respect to metabolic stability (human liver microsome clearance, HLM CLint), hERG channel inhibition, and aqueous solubility, with the 1,3,4-isomers consistently showing more favorable profiles [1]. A subsequent study on CB2 ligands confirmed that bioisosteric replacement of a 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole ring leads to higher polarity, reduced metabolic degradation by human liver microsomes, and reduced interaction with hERG channels . As a 1,2,4-oxadiazole, the target compound will inherently exhibit a different ADME-Tox liability profile than its 1,3,4 regioisomer, a factor that must be accounted for in lead optimization campaigns.

Drug Metabolism hERG Inhibition ADME-Tox Cardiac Safety

–CF2H vs. –CF3: The Difluoromethyl Group Provides a Lipophilic Hydrogen Bond Donor That Trifluoromethyl Cannot Substitute

The difluoromethyl (–CF2H) group is a well-characterized lipophilic hydrogen bond donor that functions as a bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH) groups, while the trifluoromethyl (–CF3) group is purely lipophilic and lacks hydrogen bond donor capacity entirely [1]. Experimental measurements have established that replacing a methyl group with –CF2H increases logP by a modest ΔlogP range of –0.1 to +0.4 units, whereas –CF3 substitution produces a larger and less predictable lipophilicity increase [1]. The comparator 5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole (CAS 100442-49-7) has a reported computed LogP of 0.97 and zero hydrogen bond donors, whereas the target compound's –CF2H group provides one H-bond donor (the acidic CHF proton) while maintaining a more moderate computed XLogP3-AA of approximately 0.5 for the oxadiazole-difluoromethyl substructure [2].

Fluorine Chemistry Bioisostere Design Hydrogen Bonding Drug-Target Interactions

Chloromethyl Reactivity at Position 5: A Universal Conjugation Handle for PROTAC and Bioconjugate Design

The chloromethyl (–CH2Cl) group at the 5-position of the oxadiazole ring serves as a highly versatile electrophilic handle for nucleophilic substitution reactions, enabling conjugation to targeting ligands, E3 ligase binders, or reporter groups under mild conditions . This reactivity profile is general to 5-(chloromethyl)-1,2,4-oxadiazoles, which have been demonstrated to participate in O-alkylation of phenols with catalytic potassium iodide activation, reactions of the chloromethyl group with N- and S-nucleophilic reagents, and KCN-mediated transformations yielding acetonitrile derivatives [1][2]. The target compound combines this reactive handle with the difluoromethyl substituent's H-bond donor capability, creating a bifunctional building block where the –CH2Cl group enables covalent linkage chemistry orthogonal to the pharmacophoric contributions of the –CF2H group.

PROTAC Design Bioconjugation Nucleophilic Substitution Click Chemistry

Optimal Research and Industrial Application Scenarios for 5-(Chloromethyl)-3-(difluoromethyl)-1,2,4-oxadiazole


Medicinal Chemistry Lead Optimization Requiring Moderate-to-High logD with a Bioisosteric Ester Replacement Scaffold

When a lead series demands an ester or amide bioisostere that maintains a higher logD anchor (median logD ~4.4 for the 1,2,4-oxadiazole class) to optimize membrane permeability or central nervous system (CNS) penetration, the target compound's 1,2,4-oxadiazole core is the structurally mandated choice over the more polar 1,3,4-oxadiazole regioisomer (median logD ~3.2). This 1.2 log-unit difference is a decisive factor in balancing the multiparameter optimization (MPO) profile of CNS-targeted programs where excessively low logD impairs passive blood-brain barrier permeation [1].

PROTAC and Targeted Protein Degradation (TPD) Linker Chemistry

The orthogonal pairing of the chloromethyl handle at position 5 for nucleophilic conjugation and the difluoromethyl group at position 3 for target protein interaction makes this compound a strategic intermediate for PROTAC linker design. The –CH2Cl group enables copper-free thiol-ene or amine displacement ligation strategies to attach E3 ligase recruiting elements, while the –CF2H group provides a hydrogen bond donor that can be exploited to engage shallow protein pockets or structured water networks at the protein-of-interest interface [2].

Agrochemical Fungicide Discovery Requiring Fluorinated Oxadiazole Scaffolds

The 1,2,4-oxadiazole motif with halogenated and fluoroalkyl substituents is explicitly claimed in multiple Syngenta and Sumitomo Chemical patent families as a core scaffold for next-generation succinate dehydrogenase inhibitor (SDHI) or quinone outside inhibitor (QoI)-site fungicides [3]. The target compound's chloromethyl group provides a synthetic entry point for diversification into patentable chemical space, while the –CF2H substituent contributes the lipophilic hydrogen bond donor character that has been shown to enhance fungicidal target engagement in phytopathogenic fungi such as Phakopsora pachyrhizi (Asian soybean rust) and Septoria tritici [4].

Structure-Activity Relationship (SAR) Studies on Fluoroalkyl Group Effects in Enzyme Inhibition

For research groups systematically comparing the impact of –CF2H versus –CF3 substitution on enzyme inhibition potency, target selectivity, and cellular activity, this compound and its trifluoromethyl analog (CAS 100442-49-7) form a minimal matched pair. The –CF2H compound (target) offers one H-bond donor and moderate lipophilicity, while the –CF3 analog (comparator) is a pure lipophile with zero H-bond donor capacity and a higher computed LogP (~0.97). Parallel testing of both compounds in a biochemical or cellular assay provides clean SAR data on the functional consequences of replacing the acidic C–H proton with a C–F bond .

Quote Request

Request a Quote for 5-(Chloromethyl)-3-(difluoromethyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.